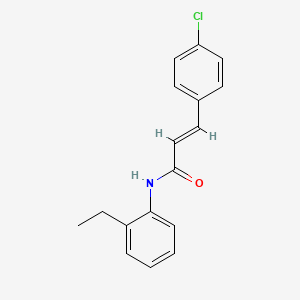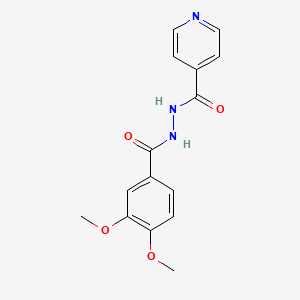![molecular formula C16H17FN4O3 B5574100 3-(2,5-dioxo-4-imidazolidinyl)-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylpropanamide](/img/structure/B5574100.png)
3-(2,5-dioxo-4-imidazolidinyl)-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dioxo-4-imidazolidinyl)-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylpropanamide is a useful research compound. Its molecular formula is C16H17FN4O3 and its molecular weight is 332.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.12846858 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal and Anticancer Applications
- Antifungal Activity : Research has identified imidazole analogues of fluoxetine, which, by replacing the methylamino terminus with the imidazole ring, demonstrated potent anti-Candida activity. These compounds were found to be superior in activity to miconazole and other antifungal agents, suggesting their potential as novel antifungal therapies (Silvestri et al., 2004).
- Anticancer Activity : A series of novel substituted imidazole analogs were synthesized and evaluated for their cytotoxicity against a panel of 60 human tumor cell lines. Certain analogs exhibited potent growth inhibition against specific cancer cell lines, highlighting their potential as lead compounds for antitumor agents (Penthala et al., 2011).
Molecular Stability and Structure
- Molecular Stability : A study focused on the stability and structure of N-heterocyclic carbene precursors with imidazolidine-4,5-dione skeletons revealed insights into electron delocalization's influence on compound stability. This research contributes to understanding the chemical behavior and potential applications of such compounds in various fields, including catalysis and material science (Hobbs et al., 2010).
Advanced Glycation End-products
- Role in Glycation : Methylglyoxal, a reactive alpha-oxoaldehyde, forms advanced glycation end-products (AGEs) through interactions with amino acids. Research into the formation and characterization of these modifications provides essential insights into the complications of diabetes and some neurodegenerative diseases. This area of research offers a window into how similar compounds might interact within biological systems and contribute to disease pathology (Nemet et al., 2006).
Propiedades
IUPAC Name |
3-(2,5-dioxoimidazolidin-4-yl)-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3/c1-21(14(22)5-4-13-15(23)20-16(24)19-13)8-11-7-9-6-10(17)2-3-12(9)18-11/h2-3,6-7,13,18H,4-5,8H2,1H3,(H2,19,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNUWFCUWYADNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(N1)C=CC(=C2)F)C(=O)CCC3C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide](/img/structure/B5574018.png)

![N-ethyl-6-methyl-2-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5574027.png)
![1-(4-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5574034.png)
![4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-2-one](/img/structure/B5574045.png)
![5-[(2-furylmethyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5574052.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-fluorobenzamide](/img/structure/B5574064.png)


![(3R*,4R*)-3-isopropyl-4-methyl-1-[3-(1-methyl-4-piperidinyl)propanoyl]-3-pyrrolidinol](/img/structure/B5574082.png)
![8-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5574088.png)

![5-(2-furyl)-4-[(4-isopropylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5574108.png)

